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Compound Name: Fmoc-D-Gln(Trt)-OH

Cat. No.: B557035 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Gln(Trt)-OH, a critical building

block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in

drug development, this document details the chemical structure, function, and key quantitative

data of this compound. Furthermore, it offers detailed experimental protocols for its application

in solid-phase peptide synthesis (SPPS), accompanied by workflow visualizations to facilitate

understanding and implementation.

Core Concepts: Chemical Identity and Function
Fmoc-D-Gln(Trt)-OH, with the systematic name Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-D-

glutamine, is a protected form of the non-proteinogenic amino acid D-glutamine. Its strategic

design incorporates two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group

on the α-amino group and the bulky trityl (Trt) group on the side-chain amide.

The Fmoc group serves as a temporary protecting group, stable to acidic conditions but readily

cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like

dimethylformamide (DMF). This characteristic is the cornerstone of Fmoc-based solid-phase

peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide

chain.

The trityl (Trt) group acts as a permanent protecting group for the side-chain amide of the

glutamine residue. This prevents undesirable side reactions during peptide synthesis, such as
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dehydration or cyclization. The Trt group is acid-labile and is typically removed during the final

cleavage of the peptide from the solid support using a strong acid cocktail, such as

trifluoroacetic acid (TFA). The use of the Trt group offers the advantage of good solubility in

organic solvents commonly used in peptide synthesis.[1][2]

The primary function of Fmoc-D-Gln(Trt)-OH is to serve as a building block for the introduction

of D-glutamine residues into a peptide sequence during Fmoc solid-phase peptide synthesis.[3]

[4][5][6][7][8][9] The incorporation of D-amino acids can enhance the proteolytic stability of

peptides, making them more suitable for therapeutic applications.

Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of Fmoc-D-
Gln(Trt)-OH.

Property Value Reference

Molecular Formula C₃₉H₃₄N₂O₅ [3][4][5][9]

Molecular Weight 610.70 g/mol [3][4][5][9]

CAS Number 200623-62-7 [3][4][5]

Appearance
White to off-white powder or

crystals
[3][4][9]

Melting Point 232-237 °C [3][4]

Optical Activity ([α]22/D) +13.4° (c = 1% in DMF) [3][4]

Purity (HPLC) ≥98.0% [8][9]

Solubility Soluble in DMF [1][2][10]

Storage Temperature 2-8°C [3][4][8]

Visualizing the Structure and Process
To better illustrate the molecular structure and its role in peptide synthesis, the following

diagrams are provided.
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Conceptual diagram of Fmoc-D-Gln(Trt)-OH structure.
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High-level workflow of Fmoc solid-phase peptide synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b557035?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resin-Peptide-NH₂

Free N-terminal amine

Coupling

Fmoc-AA-OH Coupling Reagents (e.g., HBTU/DIEA) DMF

 Add activated
Fmoc-D-Gln(Trt)-OH 

Resin-Peptide-NH-CO-AA-Fmoc

Protected N-terminus

 Peptide bond formation 

Fmoc Deprotection

20% Piperidine in DMF

 Remove Fmoc group 

 Regenerate free amine 

Click to download full resolution via product page

The core cycle of Fmoc-SPPS.

Experimental Protocols
The following sections provide a generalized, yet detailed, protocol for the incorporation of

Fmoc-D-Gln(Trt)-OH into a peptide sequence using manual Fmoc-based solid-phase peptide

synthesis.

Materials and Reagents
Fmoc-D-Gln(Trt)-OH

Solid support (e.g., Rink Amide resin, Wang resin)

Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade
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Piperidine

Diisopropylethylamine (DIEA)

Coupling reagents (e.g., HBTU, HATU, DIC)

Trifluoroacetic acid (TFA)

Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

Diethyl ether, cold

Acetonitrile (ACN), HPLC grade

Water, HPLC grade

Protocol for Solid-Phase Peptide Synthesis
This protocol outlines the key steps for incorporating a single Fmoc-D-Gln(Trt)-OH residue.

The cycle is repeated for each amino acid in the desired sequence.

1. Resin Swelling:

Place the desired amount of resin in a reaction vessel.

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add a solution of 20% piperidine in DMF to the resin.

Agitate for 5-10 minutes.

Drain the solution.

Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure

complete Fmoc removal.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-D-Gln(Trt)-OH:

In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (3-5 equivalents relative to the resin

loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

Add DIEA (6-10 equivalents) to the solution to activate the amino acid. Allow pre-activation

for a few minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature.

To monitor the completion of the coupling reaction, a small sample of the resin can be taken

for a ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a

complete reaction.

4. Washing:

After the coupling is complete, drain the reaction solution.

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove

excess reagents and by-products.

5. Chain Elongation:

Repeat steps 2-4 for the next amino acid in the sequence.

Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the

side-chain protecting groups, including the Trt group on D-glutamine, are removed.

1. Resin Preparation:

After the final coupling and washing steps, wash the peptidyl-resin with DCM and dry it under

vacuum.
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2. Cleavage Cocktail Preparation:

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is

Reagent K: 95% TFA, 2.5% water, and 2.5% TIS. The choice of scavengers is critical to

prevent side reactions with sensitive amino acids. For peptides containing cysteine, EDT

may be included.

3. Cleavage Reaction:

Add the cleavage cocktail to the dried peptidyl-resin in a reaction vessel.

Gently agitate the mixture at room temperature for 2-4 hours. The trityl group is acid-labile

and will be cleaved under these conditions.[5]

4. Peptide Precipitation and Isolation:

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge

tube containing diethyl ether.

A white precipitate of the crude peptide should form.

Centrifuge the tube to pellet the peptide.

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to

remove residual scavengers and cleaved protecting groups.

Dry the crude peptide pellet under vacuum.

5. Purification and Analysis:

Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and

acetonitrile).

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
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This comprehensive guide provides a foundational understanding of Fmoc-D-Gln(Trt)-OH and

its application in peptide synthesis. For specific applications and troubleshooting, researchers

are encouraged to consult specialized literature and resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. advancedchemtech.com [advancedchemtech.com]

2. peptide.com [peptide.com]

3. benchchem.com [benchchem.com]

4. chemistry.du.ac.in [chemistry.du.ac.in]

5. researchgate.net [researchgate.net]

6. anyflip.com [anyflip.com]

7. luxembourg-bio.com [luxembourg-bio.com]

8. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]

9. Fmoc-D-Gln(Trt)-OH Novabiochem® | 200623-62-7 [sigmaaldrich.com]

10. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Fmoc-D-Gln(Trt)-OH: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557035#fmoc-d-gln-trt-oh-chemical-structure-and-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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